molecular formula C17H32N2O4 B3965111 N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate

N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate

Cat. No. B3965111
M. Wt: 328.4 g/mol
InChI Key: JGZHDFHNIKAKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate, also known as CYT-387, is a small molecule drug that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, cancer, and autoimmune disorders.

Mechanism of Action

N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate exerts its pharmacological effects by inhibiting the activity of JAK2, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting JAK2, this compound blocks the downstream activation of STAT3 and STAT5, which are transcription factors that regulate the expression of genes involved in cell proliferation, survival, and differentiation. This results in the inhibition of cell growth and induction of apoptosis in cancer cells, as well as the suppression of immune responses in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to inhibit the growth of myeloproliferative neoplasms, a group of hematological malignancies characterized by the abnormal proliferation of blood cells. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate is its potent inhibitory effects on the JAK2/STAT pathway, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low selectivity for JAK2, which may lead to off-target effects and toxicity. In addition, the pharmacokinetic properties of this compound, such as its bioavailability and half-life, may also limit its clinical efficacy.

Future Directions

Despite the limitations, N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate has shown promising results in preclinical and clinical studies, and there is a growing interest in its potential therapeutic applications. Some of the future directions for research on this compound include:
- Further optimization of the chemical structure to improve its selectivity and pharmacokinetic properties.
- Evaluation of the efficacy and safety of this compound in combination with other drugs for the treatment of various diseases.
- Investigation of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound.
- Development of biomarkers to predict the response to this compound and monitor its pharmacological effects in patients.
- Exploration of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections.

Scientific Research Applications

N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent inhibitory effects on the JAK2/STAT pathway, which is involved in the pathogenesis of many diseases, including myeloproliferative neoplasms, cancer, and autoimmune disorders. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2.C2H2O4/c1-14(2)10-13(11-15(3,4)17-14)16-12-8-6-5-7-9-12;3-1(4)2(5)6/h12-13,16-17H,5-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZHDFHNIKAKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2CCCCC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate
Reactant of Route 3
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate
Reactant of Route 4
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate
Reactant of Route 5
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate
Reactant of Route 6
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.